Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a chemical compound with a complex structure that includes a pyrazole ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with methyl acetate under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl 2-(2,6-dichlorophenyl)acetate: Contains chlorine atoms instead of fluorine, leading to different reactivity and properties.
Uniqueness
Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both the difluorophenyl group and the pyrazole ring. This combination imparts specific chemical and biological properties that are not observed in similar compounds with different substituents.
Properties
Molecular Formula |
C12H10F2N2O3 |
---|---|
Molecular Weight |
268.22 g/mol |
IUPAC Name |
methyl 2-[2-(2,6-difluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C12H10F2N2O3/c1-19-10(17)5-7-6-15-16(12(7)18)11-8(13)3-2-4-9(11)14/h2-4,6,15H,5H2,1H3 |
InChI Key |
SDZUOESPLTXSKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CNN(C1=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.